Acide 2,3-diméthylfumarïque

Vue d'ensemble

Description

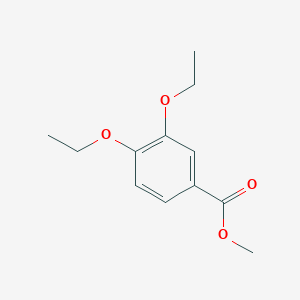

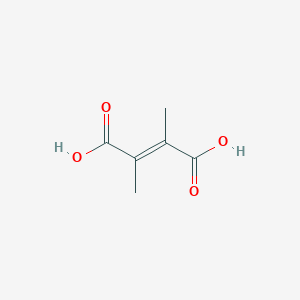

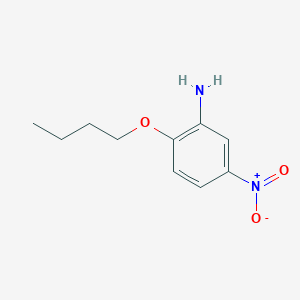

2,3-Dimethylfumaric acid is a dicarboxylic acid with the molecular formula C6H8O4 . It has an average mass of 144.125 Da and a mono-isotopic mass of 144.042252 Da .

Synthesis Analysis

A study has shown that dimethyl fumarate can be synthesized from fumaric acid. In this process, a solution of fumaric acid in methanol (0.81 M) and a solution of H2SO4 in methanol (0.46 M) were pumped through a T-junction to the reactor zone .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethylfumaric acid is characterized by a double-bond stereo . It is a methyl ester of fumaric acid .

Chemical Reactions Analysis

2,3-Dimethylfumaric acid undergoes oxidative cleavage to form two identical compounds . It can also be converted almost entirely to its active metabolite monomethyl fumarate in the gut .

Physical And Chemical Properties Analysis

2,3-Dimethylfumaric acid has a density of 1.3±0.1 g/cm3, a boiling point of 340.4±25.0 °C at 760 mmHg, and a flash point of 173.9±19.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Applications De Recherche Scientifique

Traitement du psoriasis

Le fumarate de diméthyle (DMF) a été utilisé dans les préparations pharmaceutiques pour le traitement du psoriasis . Il a été mis sur le marché en 1994 sous le nom de Fumaderm®, et est devenu le traitement systémique de première intention du psoriasis le plus utilisé .

Traitement de la sclérose en plaques

Le DMF a suscité l'intérêt en raison de son utilisation comme pro-médicament dans le traitement de la sclérose en plaques . Une formulation clinique du DMF connue sous le nom de BG12 (Tecfidera) a été approuvée pour une utilisation aux États-Unis, en Nouvelle-Zélande, en Australie, dans l'Union européenne, en Suisse et au Canada pour le traitement de la sclérose en plaques .

Effets anti-inflammatoires

Le DMF possède de puissants effets anti-inflammatoires . Il a été évalué pour ses avantages potentiels dans un certain nombre d'affections différentes en termes d'étiologie mais unifiées en ce qui concerne l'implication de l'inflammation .

Effets anti-oxydants

Le DMF possède de forts effets anti-oxydants . Il a été étudié pour ses avantages potentiels dans diverses affections où le stress oxydatif est important .

Traitement des affections de stress oxydatif

Le DMF a été réaffecté pour traiter les affections de stress oxydatif<a aria-label="1: " data-citationid="db183255-86fb-67a7-5630-6fb29c787bdc-32" h="ID=SERP,5015.1"

Mécanisme D'action

Target of Action

2,3-Dimethylfumaric acid, also known as dimethylfumaric acid, primarily targets endothelial cells . It is an ester from the Krebs cycle intermediate fumarate . This compound is currently used for the treatment of psoriasis and multiple sclerosis .

Mode of Action

The mode of action of dimethylfumaric acid involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . Dimethylfumarate promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Biochemical Pathways

Dimethylfumaric acid affects metabolic pathways involved in mitochondrial activity, such as the citric acid cycle and de novo triacylglycerol biosynthesis . It also influences the synthesis of catecholamines and serotonin by changing the levels of their respective precursors . Furthermore, it has been shown to modulate the NRF2/HO1/NQO1 antioxidant signal pathway and inactivate NF-κB .

Pharmacokinetics

After oral intake, dimethylfumarate is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both dimethylfumarate and its primary metabolite MMF are responsible for its therapeutic effect .

Result of Action

Dimethylfumarate alters the energetic metabolism of endothelial cells in vitro and in vivo through an unknown mechanism . This could be the cause or the consequence of its pharmacological activity .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known to affect metabolic pathways involved in mitochondrial activity, such as the citric acid cycle . It may also influence the synthesis of catecholamines and serotonin by altering the levels of their respective precursors .

Cellular Effects

2,3-Dimethylfumaric acid has been shown to have effects on various types of cells. For instance, in neuroblastoma cells, it has been found to cause alterations in mitochondrial activity and the synthesis of certain neurotransmitters . It also appears to have anti-inflammatory properties, modulating immune cell functions and leading to a decrease in pro-inflammatory cytokine production .

Molecular Mechanism

The precise molecular mechanism of action of 2,3-Dimethylfumaric acid is not fully understood. It is known to interact with various biomolecules. For instance, it has been found to inhibit the pathway of PIM1-protein kinase B (AKT)-Forkhead box O1 (FOXO1), which plays a key role in regulating cell growth and survival .

Temporal Effects in Laboratory Settings

The effects of 2,3-Dimethylfumaric acid on cells can change over time. For example, in a study of neuroblastoma cells, it was found that the compound caused significant changes in cellular metabolism over a 24-hour period

Dosage Effects in Animal Models

The effects of 2,3-Dimethylfumaric acid can vary depending on the dosage used in animal models. For instance, in a study of autoimmune uveitis, it was found that the compound effectively ameliorated symptoms at certain dosages

Metabolic Pathways

2,3-Dimethylfumaric acid is involved in various metabolic pathways. For instance, it has been found to affect the citric acid cycle, a key metabolic pathway involved in the generation of energy in cells . It may also influence the metabolism of certain neurotransmitters .

Transport and Distribution

Given its involvement in key metabolic pathways, it is likely that it is transported to various parts of the cell where these pathways are active .

Subcellular Localization

Given its involvement in mitochondrial activity, it is likely that it is localized to the mitochondria, where the citric acid cycle takes place .

Propriétés

IUPAC Name |

2,3-dimethylbut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBYBGVMDAPUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274506 | |

| Record name | 2,3-dimethylbut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21788-49-8 | |

| Record name | 2,3-dimethylbut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)

![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)